The synthesis of 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride typically involves several steps that utilize various reagents and conditions.
For example, one method involves adding triethylamine to a solution of an aromatic precursor in tetrahydrofuran, followed by the introduction of the sulfonyl chloride under controlled conditions to yield the desired product with moderate to high yields .
The molecular structure of 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride can be described using several key descriptors:
The canonical SMILES notation for this compound is C1=CC(=CC=C1C=CS(=O)(=O)Cl)C(F)(F)F, which provides insight into its connectivity and functional groups .
As a sulfonyl chloride, 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride participates in various chemical reactions:
These reactions are crucial for synthesizing more complex molecules in pharmaceutical chemistry and materials science .
The mechanism of action for 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride:
Factors such as solubility, stability, and interaction with transport proteins play significant roles in determining the bioavailability of this compound and its derivatives .
2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride has several significant applications across various fields:
Palladium-catalyzed desulfitative arylation represents a powerful strategy for constructing the alkenyl sulfonyl chloride scaffold, particularly for derivatives bearing electron-withdrawing groups like the trifluoromethyl moiety. This method leverages arylsulfinate salts as coupling partners with halogenated alkenes under palladium catalysis. The reaction proceeds via oxidative addition of a palladium(0) species into the carbon-halogen bond of 2-haloethenesulfonyl chloride, generating an organopalladium(II) intermediate. Subsequent transmetalation with the sulfinate salt (e.g., sodium 4-(trifluoromethyl)benzenesulfinate) forms a key palladium-sulfinate complex. Desulfitative elimination of sulfur dioxide (SO₂) then yields the coupled product, 2-(4-trifluoromethyl phenyl)-ethenesulfonyl chloride, and regenerates the palladium(0) catalyst [4] [7].
Critical parameters influencing reaction efficiency include:
Table 1: Optimization of Palladium-Catalyzed Arylation for 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl Chloride Synthesis
| Sulfinate Coupling Partner | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sodium 4-(trifluoromethyl)benzenesulfinate | Tricyclohexylphosphine | 150 | 92 |
| Sodium benzenesulfinate | Tricyclohexylphosphine | 150 | 78 |
| Sodium 4-methylbenzenesulfinate | Tricyclohexylphosphine | 150 | 65 |
| Sodium 4-(trifluoromethyl)benzenesulfinate | Tri-tert-butylphosphine | 150 | 88 |
The methodology tolerates various functional groups on the sulfinate coupling partner, though sterically hindered substrates require higher temperatures (150–185°C), representing a limitation for thermally sensitive compounds [4] [7].
Visible-light photocatalysis offers a complementary, milder route to 2-(4-trifluoromethyl phenyl)-ethenesulfonyl chloride by leveraging radical intermediates. This approach typically employs alkenyl boron reagents (e.g., vinyl boronic acids or pinacol esters) and 4-(trifluoromethyl)benzenesulfonyl chloride derivatives under photoredox conditions. The reaction initiates with single-electron transfer (SET) from the excited photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃²⁺) to the sulfonyl chloride, inducing fragmentation to generate the 4-(trifluoromethyl)benzenesulfonyl radical and chloride anion. Concurrent radical addition to the alkenyl boron reagent forms a β-boroalkyl radical intermediate. Subsequent oxidation by the photocatalyst oxidant (or a sacrificial oxidant) and elimination of the boron moiety yields the desired alkenyl sulfonyl chloride [5].
Key mechanistic features include:
Table 2: Photocatalytic Systems for Alkenyl Sulfonyl Chloride Synthesis
| Photocatalyst | SO₂ Source | Radical Precursor | Yield (%) | Configuration |
|---|---|---|---|---|
| Ir(ppy)₂(dtbbpy)PF₆ | 4-(Trifluoromethyl)benzenesulfonyl chloride | Vinyl boronic acid pinacol ester | 78 | >95% trans |
| Ru(bpy)₃Cl₂ | DABSO | 4-(Trifluoromethyl)benzenediazonium tetrafluoroborate | 65 | >95% trans |
| Eosin Y | 4-(Trifluoromethyl)benzenesulfonyl chloride | Vinyl trifluoroborate | 72 | >95% trans |
This strategy operates effectively at ambient temperature, enhancing functional group tolerance and enabling access to thermolabile products [5].
Direct functionalization of ethenesulfonyl chloride (H₂C=CHSO₂Cl) provides a modular and atom-economical route to substituted derivatives like 2-(4-trifluoromethyl phenyl)-ethenesulfonyl chloride. This approach exploits the conjugate addition-elimination reactivity of ethenesulfonyl chloride acting as a Michael acceptor. Nucleophilic addition of 4-(trifluoromethyl)phenyl organometallic reagents (e.g., Grignard reagents, organolithiums, or organozincs) to the β-carbon of ethenesulfonyl chloride forms a carbanion intermediate. Elimination of chloride then generates the β-substituted alkenyl sulfonyl chloride with high regioselectivity and stereocontrol, typically favoring the trans-isomer [6].
Critical considerations encompass:
Table 3: Nucleophilic Conjugate Addition to Ethenesulfonyl Chloride
| Nucleophile | Additive/Solvent | Yield (%) | trans:cis Ratio |
|---|---|---|---|
| 4-(Trifluoromethylphenyl)magnesium bromide | CuI, THF, -78°C | 85 | 98:2 |
| 4-(Trifluoromethylphenyl)lithium | None, THF, -78°C | 62 | 95:5 |
| 4-(Trifluoromethylphenyl)zinc chloride | Pd(PPh₃)₄, THF, rt | 74 | 97:3 |
This route offers precise stereocontrol and compatibility with sensitive functionalities on the aryl nucleophile, provided anhydrous conditions are maintained [6] [8].
Sulfur dioxide insertion strategies enable the modular assembly of 2-(4-trifluoromethyl phenyl)-ethenesulfonyl chloride from readily available hydrocarbon precursors, circumventing pre-synthesized sulfonyl chlorides. A prominent method involves palladium-catalyzed sulfination of (2-chloroethenyl)trifluoromethylbenzene using sulfur dioxide surrogates. Stable and easy-to-handle SO₂ equivalents like DABCO·(SO₂)₂ (DABSO) react with aryl halides or diazonium salts under palladium catalysis to form aryl sulfinates in situ. Subsequent chlorination (e.g., using Cl₂, SO₂Cl₂, or NCS) yields the aryl sulfonyl chloride. This can then participate in palladium-catalyzed cross-coupling with vinyl halides or via Heck-type reactions to install the alkenyl sulfonyl chloride moiety [8] [3] [5].
An alternative radical relay strategy employs 1,8-enynes bearing the 4-trifluoromethylphenyl group. Under oxidative conditions (e.g., tert-butyl nitrite) with DABSO, SO₂ insertion occurs, generating a sulfonyl radical. This radical adds intramolecularly to the alkyne, triggering a Smiles rearrangement to ultimately furnish functionalized alkenyl sulfonyl chlorides after chlorination [3].
Key advantages include:
Table 4: SO₂ Insertion Routes to Alkenyl Sulfonyl Chlorides
| Starting Material | SO₂ Surrogate | Catalyst/Reagent | Key Intermediate/Step | Overall Yield (%) |
|---|---|---|---|---|
| 1-(4-Trifluoromethylphenyl)-1,8-enyne | DABSO | tert-Butyl nitrite | Smiles rearrangement | 68 |
| 1-Bromo-4-(trifluoromethyl)benzene | DABSO | Pd(OAc)₂/Xantphos | In-situ sulfinate formation & chlorination | 75 |
| 4-(Trifluoromethyl)benzenediazonium salt | DABSO | None (Photoredox) | Sulfonyl radical generation | 70 |
These modular strategies highlight the versatility of SO₂ as a C₁ building block for streamlined synthesis of complex alkenyl sulfonyl chlorides [3] [5] [8].
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1